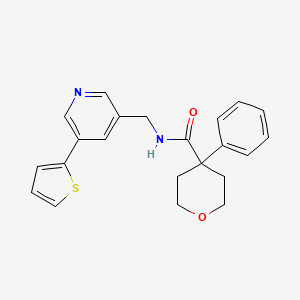

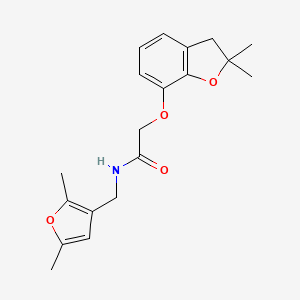

![molecular formula C17H18N2OS B2813428 1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]- CAS No. 110143-83-4](/img/structure/B2813428.png)

1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]-” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . They are considered as a privileged structure for developing probes of impressive pharmacological potentials .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multiple steps. For instance, in one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is established by various spectroscopic techniques such as NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions. For example, in the synthesis process mentioned above, the benzimidazole derivative undergoes a nucleophilic aromatic substitution reaction with 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide .Aplicaciones Científicas De Investigación

DNA Topoisomerase I Inhibition

- Benzimidazole derivatives demonstrate activity as inhibitors of mammalian type I DNA topoisomerases, which are enzymes involved in DNA replication and transcription. Specifically, certain derivatives showed potent inhibition of topoisomerase I activity (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

- Some 1H-benzimidazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives were found to be particularly effective against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Antioxidant and Antimicrobial Activities

- Novel benzimidazole derivatives synthesized through chemical and hemi-synthesis methods displayed in vitro antioxidant and antimicrobial activities. These derivatives showed potential against several bacterial strains and exhibited significant antioxidant properties (Sameut, Zanndouche, Boumaza, Dikes, & Ziani, 2020).

Antioxidant Properties on Lipid Peroxidation

- Benzimidazole derivatives were synthesized and evaluated for their effects on lipid peroxidation in the rat liver. Some of these compounds showed a notable inhibition of lipid peroxidation, indicating their potential as antioxidants (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).

Corrosion Inhibition

- Benzimidazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic environments. These studies provide insights into their potential application in industrial settings for corrosion protection (Yadav, Behera, Kumar, & Sinha, 2013).

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives can vary depending on their structure and the biological target. For instance, some benzimidazole derivatives have been postulated as biologically active compounds and display different types of biological activity, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Propiedades

IUPAC Name |

2-(4-phenoxybutylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-8-14(9-3-1)20-12-6-7-13-21-17-18-15-10-4-5-11-16(15)19-17/h1-5,8-11H,6-7,12-13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGHXISHXKTCNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCSC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-1,3-Benzimidazole, 2-[(4-phenoxybutyl)thio]- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

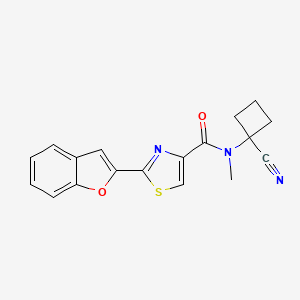

![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)

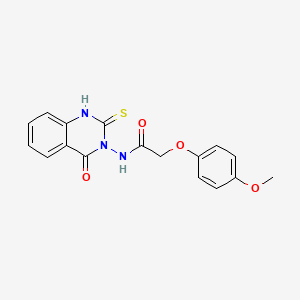

![8-isopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2813354.png)

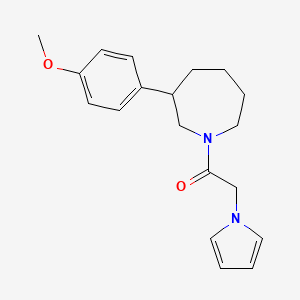

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2813361.png)

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)